molecular formula C23H23N5OS B11701212 (4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11701212
M. Wt: 417.5 g/mol
InChI Key: QMYWCJQZNSODCC-UHFFFAOYSA-N
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Description

The compound (4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule characterized by its unique structure, which includes a pyrazolone core, a thiazole ring, and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazolone intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and thioamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: stands out due to its unique combination of a pyrazolone core and thiazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H23N5OS/c1-13-6-8-18(9-7-13)19-12-30-23(24-19)28-22(29)21(17(5)27-28)26-25-20-15(3)10-14(2)11-16(20)4/h6-12,27H,1-5H3

InChI Key

QMYWCJQZNSODCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4C)C)C

Origin of Product

United States

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